molecular formula C19H20ClFN2O3 B2638158 N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1790195-76-4

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Cat. No.: B2638158
CAS No.: 1790195-76-4
M. Wt: 378.83
InChI Key: JKZOLPALMVVXQG-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 5-hydroxy-3-phenylpentanoic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chloro-4-fluoroaniline with oxalyl chloride under anhydrous conditions to form N-(3-chloro-4-fluorophenyl)oxalamide.

    Coupling Reaction: The intermediate is then coupled with 5-hydroxy-3-phenylpentanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Implementation of automated processes to ensure consistent quality and yield.

    Purification Techniques: Utilization of advanced purification techniques like recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate specific biochemical pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide: Lacks the fluoro group, which may affect its chemical properties and applications.

    N1-(4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide:

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(5-hydroxy-3-phenylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3/c20-16-12-15(6-7-17(16)21)23-19(26)18(25)22-10-8-14(9-11-24)13-4-2-1-3-5-13/h1-7,12,14,24H,8-11H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZOLPALMVVXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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